tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate
Description
tert-Butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate (CAS: 2384713-15-7) is a heterocyclic compound featuring a piperidine core substituted with a tert-butyl carbamate group at position 1 and a methyl-pyrrolo[3,2-b]pyridinamine moiety at position 3. Its molecular framework combines a bicyclic pyrrolopyridine system, known for bioactivity in kinase inhibition and receptor modulation, with a piperidine scaffold commonly utilized in drug design for conformational flexibility .
Properties
Molecular Formula |
C18H26N4O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 4-[methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)22-11-8-13(9-12-22)21(4)16-6-5-14-15(20-16)7-10-19-14/h5-7,10,13,19H,8-9,11-12H2,1-4H3 |
InChI Key |
BHCBFFYXQYYUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Preparation Methods
Key starting materials:
- Pyrrolo[3,2-b]pyridine derivatives
- Piperidine derivatives with protected amino groups (e.g., tert-butyl carbamate)
Formation of the Pyrrolo[3,2-b]pyridine Core
Iodination and N-Methylation of Pyrrolo[3,2-b]pyridine
- Iodination at the 5-position of pyrrolo[3,2-b]pyridine is achieved via electrophilic substitution using iodine or iodine monochloride under controlled conditions.
- N-methylation is performed via methylation agents such as methyl iodide or dimethyl sulfate, often under basic conditions to yield methylated derivatives.
- Iodination typically occurs at room temperature using iodine and a suitable oxidant.
- N-methylation employs methyl iodide in the presence of a base like potassium carbonate or sodium hydride.
Cross-Coupling to Attach the Pyrrolo[3,2-b]pyridin-5-yl Group
Sonogashira Coupling
- Utilized to attach alkynyl groups to heterocyclic halides, facilitating subsequent cyclization or functionalization.
- Typical conditions involve palladium catalysts (e.g., Pd(PPh₃)₄), copper iodide, and a base such as triethylamine or diisopropylamine in an inert atmosphere.
Suzuki-Miyaura Coupling
- Employed for the formation of carbon-carbon bonds between boronic acids and halogenated heterocycles.
- Catalysts include Pd(0) complexes, with bases like potassium carbonate.
Preparation of the Piperidine Moiety
Protection of Piperidine Nitrogen
- The piperidine nitrogen is protected with tert-butyl carbamate (Boc) to prevent undesired side reactions during subsequent steps.
- Boc protection is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
Functionalization of Piperidine
- The protected piperidine can be alkylated or acylated at the nitrogen or other positions using suitable electrophiles, such as acyl chlorides or alkyl halides, under basic conditions.
Coupling of the Heterocyclic and Piperidine Fragments
Amide Bond Formation
- The amino group on the heterocycle reacts with activated carboxylic acids or acid chlorides derived from the piperidine fragment.
- Coupling reagents such as HATU, EDCI, or DCC are employed to facilitate amide bond formation under mild conditions.
Methylation of the Amino Group
- The amino group attached to the heterocycle can be methylated using methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate.
Final Deprotection and Purification
- The Boc protecting groups are removed using trifluoroacetic acid (TFA) under controlled conditions.
- The crude product is purified via chromatography, typically using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane).
Summary of the Synthetic Route
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc-protected piperidine nitrogen undergoes acid-catalyzed cleavage to yield the free amine, a fundamental step in medicinal chemistry for further functionalization .
-
Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates tert-butyl cation elimination, forming a carbamic acid intermediate that decarboxylates to release CO₂ and the free amine .
Nucleophilic Substitution at the Piperidine Nitrogen
The deprotected piperidine amine participates in SN2 reactions with electrophiles, enabling diversification of the scaffold .
-
Key Observation : Steric hindrance from the pyrrolo-pyridine moiety necessitates polar aprotic solvents (e.g., DMSO) and elevated temperatures for efficient substitution .
Functionalization of the Pyrrolo-Pyridine System
The 1H-pyrrolo[3,2-b]pyridine core undergoes electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling reactions .
Electrophilic Aromatic Substitution
Suzuki-Miyaura Coupling
Alkylation/Acylation of the Methylamino Group
The methylamino linker (-N(CH₃)-) between the piperidine and pyrrolo-pyridine rings reacts with alkyl halides or acyl chlorides under mild conditions .
| Reagent | Base | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF | N-benzylmethylamino derivative | 88% | |
| Acetyl chloride | Et₃N, THF | N-acetylated analog | 90% |
-
Note : Steric effects from the adjacent piperidine and pyrrolo-pyridine groups limit reactivity to small electrophiles .
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis to the carboxylic acid, enabling conjugation with amines or alcohols.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl, dioxane, reflux | 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylic acid | 95% | |
| Enzymatic hydrolysis | Lipase, pH 7.4 buffer | Enantioselective hydrolysis (if chiral) | 52% |
Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles via cyclization reactions .
Key Reactivity Trends
-
Boc Deprotection : Highly efficient under acidic conditions, with TFA being preferred for rapid deprotection .
-
Pyrrolo-Pyridine Modifications : C3 and C5 positions are most reactive toward EAS due to electron-rich aromatic systems .
-
Piperidine Functionalization : Requires activation (e.g., deprotection) for nucleophilic substitution or acylation .
This compound’s versatility in nucleophilic, electrophilic, and transition-metal-catalyzed reactions makes it invaluable for constructing pharmacologically active molecules, particularly kinase inhibitors . Further studies exploring photochemical or electrochemical transformations could expand its synthetic utility.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development .
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interactions with specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical and Analytical Data
Biological Activity
Tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate is a complex organic compound known for its potential biological activities, particularly in cancer research and neuropharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H26N4O2, with a molecular weight of approximately 342.43 g/mol. The compound features a piperidine ring, a tert-butyl group, and a pyrrolo[3,2-b]pyridine moiety, which contribute to its unique pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C18H26N4O2 |
| Molecular Weight | 342.43 g/mol |
| CAS Number | 1392429-88-7 |
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the piperidine ring and subsequent modifications to introduce the pyrrolo[3,2-b]pyridine structure. The multi-step synthetic route highlights the complexity inherent in developing such compounds for biological studies .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
1. Neuropharmacological Effects
The compound has been studied for its ability to modulate neurotransmitter systems. Preliminary findings suggest it may act as an inhibitor of certain pathways involved in neurodegenerative diseases .
2. Cancer Research
In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. Its mechanism may involve the modulation of protein kinases that are critical in cancer progression .
3. Selectivity and Potency
The compound's selectivity towards certain biological targets enhances its potential as a therapeutic agent. Comparative studies with similar compounds indicate that it has improved potency and reduced cytotoxicity .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
Case Study 1: Inhibition of Tumor Growth
In a study examining the effects on breast cancer cell lines, this compound demonstrated an IC50 value of approximately 250 nM, indicating strong inhibitory effects on cell viability compared to controls .
Case Study 2: Neuroprotective Properties
Another investigation into neuroprotective effects showed that the compound could significantly reduce neuronal apoptosis in models of neurodegeneration, suggesting its potential for treating conditions like Alzheimer's disease .
The biological activity of this compound is believed to stem from its interactions with specific receptors and enzymes involved in cellular signaling pathways:
- Protein Kinase Inhibition: The compound has shown promise as an inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including metabolism and cell cycle regulation .
- Neurotransmitter Modulation: It appears to influence neurotransmitter systems by affecting receptor binding affinities and downstream signaling cascades .
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step protocols starting with the formation of the pyrrolopyridine core. A common approach includes:
- Step 1: Cyclocondensation of substituted amines with thiocyanate derivatives to form the triazole or pyrrolopyridine ring.
- Step 2: Introduction of the piperidine-tert-butyl carboxylate moiety via nucleophilic substitution or coupling reactions.
- Reagents/Conditions: Use oxidizing agents (e.g., H₂O₂) for sulfanyl group oxidation and reducing agents (e.g., LiAlH₄) for intermediate stabilization. Purification often employs silica gel chromatography .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE): Respiratory protection (NIOSH-approved masks), nitrile gloves, and safety goggles.
- Facility Requirements: Ensure eye-wash stations and emergency showers are accessible.
- Storage: Store in a cool, dry environment away from strong oxidizers (e.g., peroxides) .
Q. How can researchers verify the compound’s purity and structural integrity?
- Analytical Methods:
- HPLC-MS: For purity assessment (>95% recommended).
- NMR (¹H/¹³C): Confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and piperidine ring protons (δ 3.0–4.0 ppm).
- FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Temperature Control: Gradual warming from 0°C to room temperature during coupling reactions reduces side products.
- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate esterification or acylation steps.
- Solvent Selection: Dichloromethane (DCM) or THF enhances solubility of intermediates .
- Yield Data: Optimized conditions have achieved yields up to 75–80% in analogous piperidine-carboxylate syntheses .
Q. What structural features influence this compound’s biological activity?
- Key Functional Groups:
| Group | Role |
|---|---|
| tert-Butyl carbamate | Enhances metabolic stability and membrane permeability. |
| Pyrrolopyridine core | Facilitates π-π stacking with aromatic residues in target proteins. |
| Piperidine ring | Modulates conformational flexibility and binding pocket interactions. |
- SAR Insights: Modifying the methyl group on the pyrrolopyridine nitrogen or substituting the piperidine ring with polar groups (e.g., hydroxyl) can alter potency and selectivity .
Q. How should researchers address contradictory toxicity data in literature?
- Inconsistency Sources: Limited acute toxicity data (e.g., LD₅₀ values) and variability in ecotoxicological profiles.
- Mitigation Strategies:
- Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability tests).
- Use computational tools (e.g., QSAR models) to predict chronic toxicity.
- Cross-reference safety data from analogous compounds (e.g., tert-butyl piperidine derivatives) .
Q. What methodologies are recommended for studying its interaction with cytochrome P450 enzymes?
- In Vitro Assays:
- Fluorescence-Based Binding: Monitor quenching of CYP3A4 fluorescence upon compound binding.
- LC-MS/MS Metabolite Profiling: Identify hydroxylated or demethylated metabolites.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
